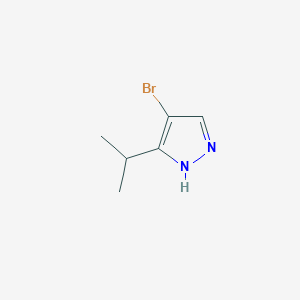
1-(吡啶-3-基)哌嗪-2-酮
概述
描述
1-(Pyridin-3-YL)piperazin-2-one is a heterocyclic compound that features a piperazine ring fused with a pyridine ring. This compound is known for its diverse biological activities and is often used as a building block in the synthesis of various pharmaceuticals and bioactive molecules .
科学研究应用
1-(Pyridin-3-YL)piperazin-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as tuberculosis and depression
Industry: Utilized in the development of new materials and chemical processes.
作用机制
Target of Action
Similar compounds, such as piperazine and piperidine derivatives, have been found to interact with histamine h3 and sigma-1 receptors .
Mode of Action
It’s worth noting that similar compounds have shown to interact with both sigma receptors to different degrees . The interaction with these receptors could potentially lead to changes in cellular signaling and function.
Biochemical Pathways
The interaction with histamine h3 and sigma-1 receptors suggests that it may influence pathways related to these receptors .
Pharmacokinetics
Similar compounds have shown stability in human liver microsomes, suggesting good pharmacokinetic properties .
Result of Action
Similar compounds have shown promising antinociceptive properties, indicating potential pain-relieving effects .
Action Environment
It’s worth noting that similar compounds are recommended to be stored at room temperature in a dark place under an inert atmosphere , suggesting that light, temperature, and atmospheric conditions could potentially influence the compound’s stability and efficacy.
生化分析
Biochemical Properties
1-(Pyridin-3-yl)piperazin-2-one plays a significant role in biochemical reactions, particularly as a ligand that can bind to specific enzymes and proteins. This compound has been shown to interact with histamine H3 receptors and sigma-1 receptors, exhibiting antagonistic properties . The interaction with histamine H3 receptors can modulate neurotransmitter release, while binding to sigma-1 receptors can influence cellular signaling pathways. Additionally, 1-(Pyridin-3-yl)piperazin-2-one can interact with other biomolecules, such as transporters and ion channels, affecting their function and regulation.
Cellular Effects
The effects of 1-(Pyridin-3-yl)piperazin-2-one on various cell types and cellular processes are diverse. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with histamine H3 receptors can alter the release of neurotransmitters like dopamine and serotonin, impacting neuronal communication and function . Furthermore, 1-(Pyridin-3-yl)piperazin-2-one can affect gene expression by modulating transcription factors and signaling cascades, leading to changes in cellular behavior and metabolism.
Molecular Mechanism
At the molecular level, 1-(Pyridin-3-yl)piperazin-2-one exerts its effects through specific binding interactions with biomolecules. The compound can act as an antagonist at histamine H3 and sigma-1 receptors, inhibiting their activity and altering downstream signaling pathways . This inhibition can lead to changes in neurotransmitter release, ion channel activity, and other cellular processes. Additionally, 1-(Pyridin-3-yl)piperazin-2-one may influence enzyme activity by binding to active sites or allosteric sites, modulating their function and catalytic properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(Pyridin-3-yl)piperazin-2-one can change over time due to factors such as stability, degradation, and long-term cellular impact. Studies have shown that this compound is relatively stable under standard storage conditions, with a melting point of 105-106°C . Its stability in biological systems may vary, and degradation products could influence its activity and efficacy. Long-term exposure to 1-(Pyridin-3-yl)piperazin-2-one in in vitro or in vivo studies may result in adaptive cellular responses, including changes in receptor expression and signaling pathway modulation.
Dosage Effects in Animal Models
The effects of 1-(Pyridin-3-yl)piperazin-2-one in animal models can vary with different dosages. At lower doses, the compound may exhibit therapeutic effects by modulating receptor activity and neurotransmitter release. At higher doses, toxic or adverse effects may be observed, including alterations in cellular function and metabolism . Threshold effects, where a specific dosage level triggers a significant biological response, are also important to consider in the context of therapeutic applications and safety assessments.
Metabolic Pathways
1-(Pyridin-3-yl)piperazin-2-one is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes can influence the compound’s bioavailability, activity, and elimination from the body. Additionally, 1-(Pyridin-3-yl)piperazin-2-one may affect metabolic flux and metabolite levels by modulating enzyme activity and substrate availability.
Transport and Distribution
The transport and distribution of 1-(Pyridin-3-yl)piperazin-2-one within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the compound’s localization, accumulation, and overall bioavailability . For example, transporters in the cell membrane may facilitate the uptake of 1-(Pyridin-3-yl)piperazin-2-one into cells, while binding proteins within the cytoplasm can affect its intracellular distribution and activity.
Subcellular Localization
The subcellular localization of 1-(Pyridin-3-yl)piperazin-2-one can impact its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, localization to the nucleus could influence gene expression, while distribution to the mitochondria might affect cellular metabolism and energy production. Understanding the subcellular localization of 1-(Pyridin-3-yl)piperazin-2-one is essential for elucidating its precise mechanisms of action and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
1-(Pyridin-3-YL)piperazin-2-one can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically uses diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to yield protected piperazines, which can then be deprotected to form the desired compound .
Industrial Production Methods
Industrial production of 1-(Pyridin-3-YL)piperazin-2-one often involves large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
1-(Pyridin-3-YL)piperazin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce secondary amines. Substitution reactions can introduce various functional groups onto the piperazine ring .
相似化合物的比较
Similar Compounds
1-(Pyridin-2-YL)piperazin-2-one: Similar structure but with the pyridine ring attached at a different position.
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: A derivative with additional functional groups that enhance its biological activity
Uniqueness
1-(Pyridin-3-YL)piperazin-2-one is unique due to its specific structural configuration, which allows it to interact with a wide range of biological targets. Its versatility in chemical reactions and potential therapeutic applications make it a valuable compound in scientific research and industrial applications .
属性
IUPAC Name |
1-pyridin-3-ylpiperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c13-9-7-11-4-5-12(9)8-2-1-3-10-6-8/h1-3,6,11H,4-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCLQIOFEFBAKAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70619047 | |
| Record name | 1-(Pyridin-3-yl)piperazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70619047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
345311-00-4 | |
| Record name | 1-(Pyridin-3-yl)piperazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70619047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(pyridin-3-yl)piperazin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Bromo-1H-benzo[d][1,2,3]triazole](/img/structure/B1342952.png)









![5-Bromo-1,3-dihydro-benzo[c]isothiazole 2,2-dioxide](/img/structure/B1342981.png)


